Hydrazinide

Description

Structure

3D Structure

Properties

CAS No. |

25415-88-7 |

|---|---|

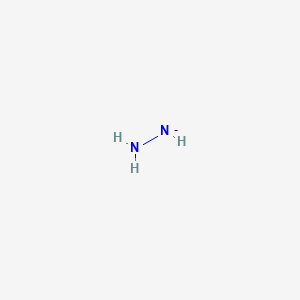

Molecular Formula |

H3N2- |

Molecular Weight |

31.038 g/mol |

IUPAC Name |

aminoazanide |

InChI |

InChI=1S/H3N2/c1-2/h1H,2H2/q-1 |

InChI Key |

XPXMKIXDFWLRAA-UHFFFAOYSA-N |

SMILES |

N[NH-] |

Canonical SMILES |

N[NH-] |

Other CAS No. |

25415-88-7 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Novel Hydrazide Compounds: A Technical Guide to Synthesis, Biological Evaluation, and Mechanistic Insights

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents remains a cornerstone of medicinal chemistry. Among the myriad of scaffolds explored, hydrazide derivatives have consistently emerged as a privileged class of compounds, demonstrating a broad spectrum of biological activities. Their inherent structural features and synthetic accessibility make them attractive candidates for the development of new drugs targeting a range of diseases, from infectious to proliferative and inflammatory conditions. This technical guide provides a comprehensive overview of recent advancements in the discovery of new hydrazide compounds with notable biological activity, with a focus on their synthesis, experimental evaluation, and underlying mechanisms of action.

Synthesis of Biologically Active Hydrazide-Hydrazones

The synthesis of hydrazide-hydrazone derivatives is a versatile and well-established process in organic chemistry.[1] The most common and straightforward method involves the condensation reaction between a carboxylic acid hydrazide and an appropriate aldehyde or ketone.[2] This reaction is typically carried out under reflux in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction.[3][4]

General Synthetic Protocol for Hydrazide-Hydrazone Synthesis

The following protocol outlines a general procedure for the synthesis of hydrazide-hydrazone derivatives, which can be adapted based on the specific reactants and desired product.

Materials:

-

Carboxylic acid hydrazide (1 equivalent)

-

Aldehyde or ketone (1 equivalent)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Reaction flask with condenser

-

Stirring and heating apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve the carboxylic acid hydrazide in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Add the aldehyde or ketone to the solution.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux the reaction mixture for a period ranging from a few hours to overnight, monitoring the progress of the reaction by thin-layer chromatography (TLC).[5]

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The solid product that precipitates out of the solution is collected by filtration.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure hydrazide-hydrazone derivative.[6]

-

Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.[6]

Example: Synthesis of Quinoline-Based Hydrazide-Hydrazones

Quinoline-based hydrazones have garnered significant interest due to their potent anticancer activities.[7] A general scheme for their synthesis is depicted below.

This workflow illustrates a multi-step synthesis starting from an acetanilide derivative, which undergoes a Vilsmeier-Haack reaction to form a quinoline carbaldehyde.[7] This intermediate is then reacted with hydrazine hydrate to yield the quinoline hydrazone. Finally, an EDC-mediated peptide coupling reaction with a carboxylic acid produces the target quinoline-based hydrazide-hydrazone.[7]

Biological Activities of Novel Hydrazide Compounds

Newly synthesized hydrazide derivatives are screened for a variety of biological activities. The most promising areas of investigation include their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity

Hydrazide-hydrazones have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi.[8] Their mechanism of action is often attributed to the presence of the azomethine group (–NH–N=CH–), which is crucial for their biological activity.[8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[9]

Materials:

-

Synthesized hydrazide compounds

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)[9]

-

96-well microtiter plates

-

Standard antimicrobial agents (positive controls)

-

Solvent for dissolving compounds (e.g., DMSO)

-

Incubator

Procedure:

-

Prepare a stock solution of the hydrazide compound in a suitable solvent like DMSO.

-

Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well microtiter plate to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism and add it to each well.

-

Include a positive control (broth with microorganism and a standard antimicrobial agent) and a negative control (broth with microorganism and no compound).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).[4]

-

After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

Table 1: Antimicrobial Activity of Selected Hydrazide Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 5f | E. coli | 2.5 | [11] |

| 5f | K. pneumoniae | 2.5 | [11] |

| 5c | B. subtilis | 2.5 | [11] |

| NH1 | S. aureus | - (Zone of Inhibition: 24 mm) | [12] |

| NH5 | B. subtilis | - (Zone of Inhibition: 25 mm) | [12] |

| NH3 | E. coli | - (Zone of Inhibition: 33 mm) | [12] |

| 6g | S. aureus ATCC 29213 | 32 | [9] |

| 6b, 6d, 6e | T. tonsurans NCPF 245 | 8 | [9] |

Anticancer Activity

Many novel hydrazide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[13] Their mechanisms of action are diverse and can involve the inhibition of key enzymes or the disruption of critical signaling pathways in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

Synthesized hydrazide compounds

-

Standard anticancer drug (positive control)

-

MTT solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the hydrazide compounds and a standard anticancer drug. Include untreated cells as a negative control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[15]

Table 2: Anticancer Activity of Selected Hydrazide Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 9 | HCT116 (Colon) | Sub-micromolar | [13] |

| 12 | HCT116 (Colon) | Sub-micromolar | [13] |

| 9 | SKOV-3 (Ovarian) | Sub-micromolar | [13] |

| 12 | SKOV-3 (Ovarian) | Sub-micromolar | [13] |

| 10b | c-Met | 0.00037 | [16] |

| 11b | c-Met | 0.00341 | [16] |

| 11b | VEGFR-2 | 0.02534 | [16] |

| 19 | Neuroblastoma | Micromolar potency | [1][17] |

| 22 | Neuroblastoma | Micromolar potency | [1][17] |

| 1 | HDAC3 | 0.19 | [18] |

Anti-inflammatory Activity

Hydrazide derivatives have also been explored for their potential to mitigate inflammation.[19] The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[20]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay measures the ability of a compound to reduce the acute inflammation induced by the injection of carrageenan, an irritating polysaccharide.[17]

Materials:

-

Rats (e.g., Wistar or Sprague-Dawley)

-

Synthesized hydrazide compounds

-

Carrageenan solution (1% in saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)[19]

-

Plethysmometer (for measuring paw volume)

Procedure:

-

Divide the animals into groups: a control group, a standard drug group, and groups for different doses of the test compounds.

-

Administer the test compounds and the standard drug to the respective groups, typically orally or intraperitoneally, 30-60 minutes before the carrageenan injection. The control group receives the vehicle.[17][21]

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induce inflammation by injecting a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw.[22]

-

Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[17]

-

The degree of edema is calculated as the increase in paw volume.

-

The percentage inhibition of edema is calculated for each group relative to the control group, which indicates the anti-inflammatory activity of the compound.

Table 3: Anti-inflammatory Activity of Selected Hydrazide Derivatives

| Compound ID | Dose | Time (hours) | % Inhibition of Edema | Reference |

| 27d | - | - | 58.6 | [19] |

| 27e | - | - | 61.4 | [19] |

| 27h | - | - | 64.0 | [19] |

| 14a | 20 mg/kg | - | 37.29 | [19] |

| 14b | 20 mg/kg | - | 35.73 | [19] |

| 13 | 50 mg/kg | - | 20.90 | [19] |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which hydrazide compounds exert their biological effects is crucial for rational drug design and development. Several key signaling pathways have been identified as targets for these compounds.

Histone Deacetylase (HDAC) Inhibition

HDAC inhibitors are a class of anticancer agents that interfere with the function of histone deacetylases, leading to the hyperacetylation of histones and other non-histone proteins.[23] This can result in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[23] Certain hydrazide-based compounds have been identified as potent HDAC inhibitors.[18]

c-Met Signaling Pathway Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility.[24] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of many cancers.[25][26] Novel (E)-N'-benzylidene hydrazides have been designed as potent c-Met inhibitors.[16]

NF-κB Signaling Pathway in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response.[11] It controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[27] The anti-inflammatory effects of some hydrazide derivatives may be attributed to their ability to modulate the NF-κB signaling pathway.

Conclusion

Hydrazide and its derivatives continue to be a fertile ground for the discovery of new biologically active compounds. Their synthetic tractability allows for the creation of diverse chemical libraries, which, when coupled with robust biological screening and mechanistic studies, can lead to the identification of promising new therapeutic leads. The examples and protocols provided in this guide highlight the significant potential of hydrazides in addressing unmet medical needs in the areas of infectious diseases, cancer, and inflammation. Further research into the structure-activity relationships and optimization of lead compounds will be crucial in translating these findings into clinically effective drugs.

References

- 1. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hygeiajournal.com [hygeiajournal.com]

- 3. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. naturalspublishing.com [naturalspublishing.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. iv.iiarjournals.org [iv.iiarjournals.org]

- 16. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. phytopharmajournal.com [phytopharmajournal.com]

- 22. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]

- 23. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. c-MET [stage.abbviescience.com]

- 26. Targeting the c-MET signaling pathway for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Investigation of Hydrazide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of hydrazide compounds, a class of organic molecules with significant potential in medicinal chemistry and drug development. This document details their synthesis, physicochemical characteristics, and diverse biological activities, presenting key data in a structured format to facilitate research and development efforts.

Core Properties and Synthesis of Hydrazide Compounds

Hydrazides are a class of organic compounds characterized by the functional group R-C(=O)NHNH2. They are valuable intermediates in organic synthesis and are known to be precursors for a variety of heterocyclic compounds. The presence of the hydrazide moiety imparts unique physicochemical properties and a broad spectrum of biological activities to these molecules.

Physicochemical Properties

Hydrazide compounds are typically crystalline solids with varying melting points and solubility profiles depending on the nature of the 'R' group. They exhibit keto-enol tautomerism, existing predominantly in the keto form in the solid state and in equilibrium between the keto and enol forms in solution. The stability of hydrazide derivatives can vary, with some glycoconjugates showing half-lives ranging from hours to days depending on the pH.

Table 1: Physicochemical Properties of Selected Hydrazide Derivatives

| Compound/Derivative | Molecular Formula | Melting Point (°C) | Yield (%) | Reference |

| 2,4-dihydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazide | C15H14N2O3 | 250 | 98 | |

| N'-[(4-butoxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide | C18H20N2O4 | 225-227 | 98 | |

| N'-[(3-bromo-4-hydroxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide | C14H11BrN2O4 | 262-263 | 98 | |

| 2,4-dihydroxy-N'-[(4-propylphenyl)methylidene]benzohydrazide | C17H18N2O3 | 230-232 | 23 |

Synthesis of Hydrazide Compounds

The most common method for synthesizing hydrazides involves the reaction of an ester, acyl chloride, or anhydride with hydrazine hydrate. These reactions are typically carried out in a suitable solvent, such as an alcohol, and may be performed at room temperature or under reflux. Purification is generally achieved through recrystallization or column chromatography.

Experimental Protocol: General Synthesis of Hydrazides from Esters

-

Reaction Setup: An ester is dissolved in a suitable alcohol solvent (e.g., ethanol, methanol).

-

Addition of Hydrazine Hydrate: Hydrazine hydrate is added to the solution, typically in a slight molar excess.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to 24 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid hydrazide is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

General Workflow for Hydrazide Synthesis and Analysis

Biological Activities of Hydrazide Derivatives

Hydrazide derivatives, particularly hydrazones formed by the condensation of hydrazides with aldehydes or ketones, exhibit a wide array of biological activities. This has made them a significant area of interest in drug discovery and development.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal properties of hydrazide-hydrazone derivatives. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 2: In Vitro Antimicrobial Activity of Selected Hydrazide-Hydrazone Derivatives (MIC in µg/mL)

| Compound | Staphylococcus aureus | Enterococcus faecalis | Micrococcus luteus | Candida albicans | Reference |

| 2 | 3.9 | 1.95 | 3.9 | >1000 | |

| 9 | 62.5 | 31.25 | 15.62 | >1000 | |

| 10 | 1.95 | 0.48 | 0.97 | >1000 | |

| 11 | 1.95 | 0.97 | 0.97 | 1000 | |

| 17 | 3.9 | 1.95 | 1.95 | >1000 | |

| 18 | 3.9 | 1.95 | 1.95 | >1000 | |

| 19 | 125 | 31.25 | 62.5 | 500 | |

| 21 | 3.9 | 1.95 | 1.95 | >1000 |

Anticancer Activity

The antiproliferative effects of hydrazide derivatives have been evaluated against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and inhibition of signaling pathways crucial for cancer cell growth and survival.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the hydrazide compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Simplified Intrinsic Apoptosis Signaling Pathway

Other Biological Activities

Hydrazide compounds have also been reported to possess a range of other pharmacological properties, including:

-

Anti-inflammatory: Some derivatives have shown significant anti-inflammatory activity.

-

Anticonvulsant: Certain hydrazones have been identified as potential anticonvulsant agents.

-

Antiviral: Antiviral activity against various viral strains has been observed for some hydrazide derivatives.

-

Antitubercular: Isonicotinic acid hydrazide (Isoniazid) is a well-known first-line medication for the treatment of tuberculosis.

Structural Characterization of Hydrazide Compounds

The structural elucidation of newly synthesized hydrazide derivatives is crucial for understanding their structure-activity relationships. A combination of spectroscopic techniques is typically employed for this purpose.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the molecule. Characteristic absorption bands for the N-H, C=O, and C=N groups are of particular interest.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the chemical environment of protons and carbon atoms.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structure.

Table 3: Characteristic Spectroscopic Data for a Representative Hydrazide-Hydrazone

| Spectroscopic Technique | Key Signals/Peaks | Interpretation |

| FT-IR (cm⁻¹) | 3200-3400 | N-H stretching |

| 1640-1680 | C=O stretching (amide) | |

| 1590-1620 | C=N stretching (imine) | |

| ¹H NMR (δ, ppm) | 11.0-12.0 (s, 1H) | -CONH- proton |

| 8.0-8.5 (s, 1H) | -N=CH- proton | |

| 6.5-8.0 (m, Ar-H) | Aromatic protons | |

| ¹³C NMR (δ, ppm) | 160-170 | C=O (amide) |

| 140-150 | C=N (imine) | |

| 110-140 | Aromatic carbons | |

| Mass Spec (m/z) | [M]+ or [M+H]+ | Molecular ion peak |

Experimental Protocol: Spectroscopic Characterization

-

FT-IR: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed as a thin film. The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

NMR: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at 400 MHz or higher for ¹H. Tetramethylsilane (TMS) is used as an internal standard.

-

Mass Spectrometry: The sample is introduced into the mass spectrometer, and the spectrum is obtained using an appropriate ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Hydrazone Formation from Hydrazide

Conclusion

Hydrazide compounds and their derivatives represent a versatile and promising class of molecules for the development of new therapeutic agents. Their synthetic accessibility, coupled with a broad spectrum of biological activities, makes them attractive scaffolds for medicinal chemists. This guide provides a foundational understanding of their core properties, synthesis, and biological evaluation, offering a starting point for further investigation and development in this exciting field. The detailed protocols and tabulated data are intended to serve as a practical resource for researchers and scientists.

Exploring the Chemical Space of Hydrazide-Based Molecules: A Technical Guide for Drug Discovery Professionals

Introduction

Hydrazide-based molecules represent a versatile and privileged scaffold in medicinal chemistry and drug discovery. The core hydrazide moiety (-CONHNH2) and its derivatives, hydrazones (-CONHN=CHR), offer a unique combination of structural features and chemical reactivity that have led to their exploration in a wide array of therapeutic areas.[1][2] The presence of the reactive hydrazide group serves as a key building block for the synthesis of a diverse range of heterocyclic compounds and as a pharmacophore in its own right.[3] This technical guide provides an in-depth exploration of the chemical space of hydrazide-based molecules, intended for researchers, scientists, and drug development professionals. It covers their synthesis, biological evaluation, and mechanisms of action, with a focus on practical experimental protocols and data interpretation.

Synthesis of Hydrazide-Based Molecules

The most common and straightforward method for the synthesis of hydrazides is the hydrazinolysis of esters. This reaction is typically carried out by refluxing an ester with hydrazine hydrate in a suitable solvent, such as ethanol or methanol. The resulting hydrazide can be readily purified by recrystallization. Hydrazones are subsequently synthesized by the condensation of a hydrazide with an appropriate aldehyde or ketone, often under acidic catalysis.

Experimental Protocol: Synthesis of a Hydrazide Derivative from an Ester

This protocol describes a general procedure for the synthesis of a hydrazide from a methyl or ethyl ester.

Materials:

-

Appropriate methyl or ethyl ester (1 equivalent)

-

Hydrazine hydrate (N₂H₄·H₂O, 3-5 equivalents)

-

Ethanol or Methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beaker

-

Ice bath

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Recrystallization solvent (e.g., ethanol, methanol, or water)

Procedure:

-

To a round-bottom flask, add the ester (1 equivalent) and dissolve it in a minimal amount of ethanol or methanol.

-

Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-24 hours.

-

Once the reaction is complete, cool the flask to room temperature.

-

Pour the reaction mixture into a beaker of ice-cold water to precipitate the hydrazide product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water.

-

Purify the crude hydrazide by recrystallization from a suitable solvent.

-

Dry the purified crystals under vacuum.

-

Characterize the final product using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[4][5][6][7]

Biological Evaluation of Hydrazide-Based Molecules

Hydrazide derivatives have demonstrated a broad spectrum of biological activities. The following sections provide detailed protocols for key in vitro assays used to evaluate their therapeutic potential.

Antimicrobial Activity: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[8][9][10][11][12]

Materials:

-

Hydrazide compound (test compound)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the inoculum in the broth to the final desired concentration (typically 5 x 10⁵ CFU/mL).

-

Add the diluted inoculum to each well containing the test compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.[8][9][10][11][12]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of potential anticancer agents.[13][14][15]

Materials:

-

Cancer cell line(s)

-

Complete cell culture medium

-

Hydrazide compound (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[13][14][15]

Anti-inflammatory Activity: Inhibition of Protein Denaturation

Inflammation can involve the denaturation of proteins. The ability of a compound to inhibit heat-induced protein denaturation can be used as an in vitro screening method for anti-inflammatory activity.

Materials:

-

Bovine Serum Albumin (BSA) solution (e.g., 0.2% w/v in Tris buffer saline, pH 6.8)

-

Hydrazide compound (test compound)

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium)

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Water bath

-

Spectrophotometer

Procedure:

-

Prepare different concentrations of the test compound and the standard drug in PBS.

-

In separate test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound or standard drug at different concentrations.

-

A control tube should contain 0.5 mL of BSA solution and 0.5 mL of PBS.

-

Incubate the tubes at 37°C for 20 minutes.

-

Induce denaturation by heating the tubes in a water bath at 72°C for 5 minutes.

-

Cool the tubes to room temperature.

-

Measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculate the percentage of inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Enzyme Inhibition Assay: Laccase Inhibition

Laccase is a copper-containing oxidase enzyme that is a target for the development of antifungal agents. The following is a general protocol for a laccase inhibition assay using ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) as a substrate.[16][17][18]

Materials:

-

Laccase enzyme solution

-

ABTS solution (in a suitable buffer, e.g., 100 mM sodium acetate buffer, pH 5.0)

-

Hydrazide compound (test inhibitor)

-

Buffer solution

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in the buffer solution.

-

In the wells of a 96-well plate, add the buffer, the laccase enzyme solution, and the different concentrations of the test inhibitor.

-

Include a control well with the enzyme and buffer but no inhibitor.

-

Pre-incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the ABTS substrate to all wells.

-

Immediately measure the increase in absorbance at 420 nm over time (kinetic mode) using a microplate reader. The oxidation of ABTS by laccase produces a colored product.

-

Determine the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Biological Activities of Hydrazide-Based Molecules

The structural diversity of hydrazide derivatives has led to a wide range of biological activities. The following tables summarize some of the reported quantitative data for various activities.

Table 1: Antimicrobial Activity of Hydrazide Derivatives

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Isonicotinoyl hydrazones | Mycobacterium tuberculosis H37Rv | 0.05 | [8] |

| Nicotinic acid hydrazones | Pseudomonas aeruginosa | 0.19 - 0.22 | [8] |

| Pyrazole-based hydrazones | Escherichia coli | 12.5 | [19] |

| Pyrazole-based hydrazones | Staphylococcus aureus | 6.25 | [19] |

| 1-Adamantyl-carbonyl hydrazones | Enterococcus faecalis | 12.5 | [20] |

| 1,3,4-Oxadiazole hydrazones | M. tuberculosis H37Rv | 4 | [21] |

Table 2: Anticancer Activity of Hydrazide Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Salicylic acid hydrazones | SK-OV-3 (Ovarian) | <0.001 | [9] |

| Salicylic acid hydrazones | HCT15 (Colon) | 0.022 | [9] |

| Pyrrole-containing hydrazones | PC-3 (Prostate) | 1.32 | [22] |

| Pyrrole-containing hydrazones | MCF-7 (Breast) | 2.99 | [22] |

| Quinoline-based hydrazides | Kelly (Neuroblastoma) | <10 | [23] |

| Hydrazide-hydrazones | HCT-116 (Colon) | Varies |

Table 3: Enzyme Inhibitory Activity of Hydrazide Derivatives

| Compound Class | Target Enzyme | IC50 / Ki | Reference |

| 4-Hydroxybenzhydrazide derivatives | Laccase | Ki = 24 - 674 µM | [24] |

| Salicylic acid hydrazones | TRKA | IC50 = 111 nM | [9] |

| Indazole-based hydrazides | HDAC1 | IC50 = 0.029 µM | [14] |

| Indazole-based hydrazides | HDAC3 | IC50 = 0.023 µM | [14] |

| Panobinostat-based hydrazides | HDAC1 | pM - low nM | [15] |

Signaling Pathways Modulated by Hydrazide-Based Molecules

The therapeutic effects of hydrazide-based molecules are often attributed to their ability to modulate specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Tropomyosin Receptor Kinase A (TRKA) Signaling Pathway

TRKA is a receptor tyrosine kinase that plays a critical role in the development and survival of neurons. Its aberrant activation is implicated in various cancers. Several hydrazide-based compounds have been identified as potent TRKA inhibitors.[9] Inhibition of TRKA blocks downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[24][25][26][27][28]

Caption: TRKA signaling pathway and its inhibition by hydrazide-based molecules.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors, including several hydrazide-based compounds, cause hyperacetylation of histones, which results in a more relaxed chromatin structure and the re-expression of tumor suppressor genes.[23][29][30][31][32] This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.

Caption: Mechanism of action of hydrazide-based HDAC inhibitors.

Bcl-2 Family and Apoptosis Induction

The Bcl-2 family of proteins are key regulators of the intrinsic pathway of apoptosis. Anti-apoptotic proteins like Bcl-2 prevent apoptosis by sequestering pro-apoptotic proteins such as Bax and Bak. Some hydrazide-hydrazone derivatives have been shown to induce apoptosis by inhibiting the function of anti-apoptotic Bcl-2 family proteins.[1][3][19][22][33] This leads to the release of pro-apoptotic factors from the mitochondria, ultimately activating caspases and triggering programmed cell death.

Caption: Induction of apoptosis by hydrazide-based molecules via inhibition of Bcl-2.

Conclusion

The chemical space of hydrazide-based molecules is vast and rich with therapeutic potential. Their facile synthesis, structural diversity, and wide range of biological activities make them an attractive scaffold for drug discovery. This technical guide has provided a comprehensive overview of the key aspects of exploring this chemical space, from synthesis and biological evaluation to the elucidation of their mechanisms of action. The detailed experimental protocols and summary of quantitative data serve as a practical resource for researchers in the field. The continued exploration of hydrazide derivatives, guided by a deeper understanding of their structure-activity relationships and molecular targets, is poised to yield novel and effective therapeutic agents for a multitude of diseases.

References

- 1. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 2. hygeiajournal.com [hygeiajournal.com]

- 3. Bcl-2 Pathway | GeneTex [genetex.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. Minimum Inhibitory Concentration (MIC) Test - Microbe [microbe.creativebiomart.net]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]

- 17. abcam.com [abcam.com]

- 18. mdpi.com [mdpi.com]

- 19. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. arts.units.it [arts.units.it]

- 22. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Tropomyosin receptor kinase A - Wikipedia [en.wikipedia.org]

- 29. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 33. Bcl-2 - Wikipedia [en.wikipedia.org]

The Hydrazide Functional Group: A Technical Guide to Its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrazide functional group, characterized by a carbonyl group bonded to a hydrazine moiety (-CONHNH₂), is a cornerstone in modern medicinal chemistry and organic synthesis. Its unique electronic properties and versatile reactivity make it a valuable synthon for the construction of a diverse array of heterocyclic compounds and a key pharmacophore in numerous clinically significant drugs.[1] Hydrazide-containing compounds have demonstrated a broad spectrum of biological activities, including antitubercular (e.g., isoniazid), antidepressant (e.g., iproniazid), and anticancer properties.[2] This in-depth technical guide provides a comprehensive overview of the fundamental reactivity of the hydrazide functional group, focusing on its core reactions, quantitative physicochemical properties, detailed experimental protocols, and its role in biological pathways.

Physicochemical Properties of Hydrazides

The reactivity of the hydrazide functional group is governed by its electronic structure, acidity, and the strength of its constituent bonds. The presence of the electron-withdrawing acyl group influences the nucleophilicity of the hydrazine nitrogens, while the lone pairs on the nitrogen atoms confer basic properties.

Acidity (pKa)

The acidity of the N-H protons in hydrazides is a critical parameter influencing their reactivity, particularly in base-mediated reactions. The pKa values of hydrazides are influenced by the nature of the substituents on both the acyl and hydrazine moieties.

| Compound | pKa (in DMSO) | Reference |

| Hydrazine | ~37 | [3] |

| Phenylhydrazine | 24.1 | [4] |

| Benzohydrazide | Not widely reported in DMSO | - |

| p-Nitrobenzohydrazide | Not widely reported in DMSO | - |

| p-Methoxybenzohydrazide | Not widely reported in DMSO | - |

| N,N'-di-Boc-hydrazine | 17.3 | [3] |

| N-Boc-N'-tosylhydrazine | 12.7 | [3] |

Note: pKa values are highly solvent-dependent. The values in DMSO are generally higher than in water.

Bond Dissociation Energy (BDE)

The N-N bond is a characteristic feature of hydrazides, and its bond dissociation energy (BDE) provides insight into the stability of the molecule and its propensity to undergo radical reactions. The BDE of the N-H bond is also crucial for understanding reactions involving hydrogen atom abstraction.

| Bond | Compound | BDE (kcal/mol) | Reference |

| N-N | Hydrazine (H₂N-NH₂) | ~60 | [5] |

| N-N | 1,2-Dimethylhydrazine (CH₃NH-NHCH₃) | ~62 | [6] |

| N-H | Hydrazine (H₂N-NH₂) | ~81 | [7] |

| N-H | Phenylhydrazine (PhNH-NH₂) | ~76 | [7] |

| N-H | Benzohydrazide (PhCONH-NH₂) | ~81 | [7] |

Core Reactivity of the Hydrazide Functional Group

The hydrazide moiety exhibits a rich and diverse reactivity profile, making it a versatile building block in organic synthesis. The principal reactions include acylation, alkylation, oxidation, reduction, and cyclization.

Acylation

Acylation of hydrazides can occur at either the terminal nitrogen (N') or the substituted nitrogen (N). The regioselectivity of the reaction is influenced by the steric and electronic nature of the acylating agent and the hydrazide substrate, as well as the reaction conditions.

// Reactants Benzohydrazide [label="Benzohydrazide"]; AcylChloride [label="Acyl Chloride (R'COCl)"];

// Intermediate Intermediate [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products Diacylhydrazine [label="N,N'-Diacylhydrazine"]; HCl [label="HCl"];

// Logical flow Benzohydrazide -> Intermediate [label="Nucleophilic attack"]; AcylChloride -> Intermediate; Intermediate -> Diacylhydrazine [label="Elimination of Cl-"]; Intermediate -> HCl; }

Experimental Protocol: Synthesis of a Monoalkylhydrazine [3]

-

Preparation of tert-Butyl Isopropylidene Carbazate: Add magnesium sulfate (~2 g) and 5 drops of acetic acid to a solution of tert-butyl carbazate (10 g, 75.6 mmol) in acetone (75 mL). Heat the mixture to reflux for 1 hour. After cooling, filter the mixture and concentrate in vacuo to obtain the product as a white solid.

-

Alkylation: To a solution of tert-butyl isopropylidene carbazate (3.0 mmol) in toluene (10 mL), add powdered potassium hydroxide (3.9 mmol) and tetrabutylammonium hydrogen sulfate (0.3 mmol). Heat the mixture to 80°C and add the alkyl bromide (3.3 mmol). Stir at 80°C for 2-4 hours.

-

Deprotection: After cooling, add a 3M HCl solution (5 mL) and stir at room temperature for 1 hour. Separate the aqueous layer and wash the organic layer with 3M HCl (2 x 5 mL). Combine the aqueous layers, wash with diethyl ether (2 x 10 mL), and then basify with 50% NaOH solution to pH > 12. Extract the product with diethyl ether (3 x 10 mL), dry the combined organic layers over sodium sulfate, and concentrate to obtain the monoalkylhydrazine.

Oxidation

Hydrazides can be oxidized to various products, including acyl diazenes, which are reactive intermediates in organic synthesis. The choice of oxidizing agent determines the outcome of the reaction.

Experimental Protocol: Green Oxidation of an Aromatic Hydrazide [3]

-

Charge a 100 mL round-bottom flask with the aromatic hydrazide (4.70 mmol) and acetonitrile (20 mL).

-

Add silica gel (47.0 mmol) and Bobbitt's Salt (6.11 mmol) to the flask.

-

Stir the reaction mixture for 75 minutes open to the air at room temperature.

-

Filter the mixture through a pad of silica gel, rinsing with dichloromethane.

-

Concentrate the filtrate in vacuo.

-

Purify the crude product by chromatography on silica gel (e.g., 10-25% ethyl acetate/hexanes) to afford the corresponding aromatic diazene.

Reduction

Reduction of the hydrazide functionality can lead to either the corresponding hydrazine or, with more potent reducing agents and harsher conditions, cleavage of the N-N bond to form an amine.

Experimental Protocol: Reduction of an Amide to an Amine with LiAlH₄ (Illustrative for Hydrazide Reduction) [8] Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be oven-dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen).

-

In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ (1.26 mol) in anhydrous tetrahydrofuran (THF) (1200 mL).

-

Add the hydrazide (1.0 mol) portion-wise to the stirred suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for 16 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench by the sequential dropwise addition of water (47 mL), 15% aqueous sodium hydroxide (47 mL), and then water (141 mL).

-

Stir the resulting mixture for 30 minutes, then filter the white precipitate.

-

Wash the filter cake with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydrazine product. Further purification can be achieved by distillation or crystallization.

Cyclization

Hydrazides are key precursors for the synthesis of a wide variety of five-membered heterocycles, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These reactions typically involve condensation with a suitable electrophile followed by cyclodehydration.

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles [9]

-

Dissolve the aryl hydrazide (1 mmol) in phosphorus oxychloride (5 mL).

-

Add an equimolar amount of the desired carboxylic acid (1 mmol).

-

Heat the reaction mixture to reflux for 5-7 hours.

-

After cooling, pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,4-oxadiazole.

Role in Drug Development and Biological Pathways

The versatile reactivity of the hydrazide functional group is extensively leveraged in drug discovery and development. Hydrazides serve as crucial intermediates for the synthesis of complex drug molecules and are themselves present as key pharmacophores in many therapeutic agents.

Hydrazides as Enzyme Inhibitors: The Case of Monoamine Oxidase (MAO)

A prominent example of the biological relevance of hydrazides is their role as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine. [10]Hydrazide-containing drugs such as iproniazid and isocarboxazid are irreversible inhibitors of MAO.

Signaling Pathway: MAO Inhibition by Hydrazide Drugs

The inhibition of MAO by hydrazide drugs leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, which is the basis for their antidepressant effects.

Conclusion

The hydrazide functional group is a remarkably versatile and reactive moiety that plays a pivotal role in modern organic and medicinal chemistry. A thorough understanding of its fundamental reactivity, including acylation, alkylation, oxidation, reduction, and cyclization, is essential for the rational design and synthesis of novel therapeutic agents and complex molecular architectures. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important functional group. The continued exploration of hydrazide chemistry will undoubtedly lead to the discovery of new synthetic methodologies and the development of innovative medicines.

References

- 1. scispace.com [scispace.com]

- 2. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. physical chemistry - The source for the N-N bond dissociation energy of 240 kJ/mol in the table - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 7. repositorio.unesp.br [repositorio.unesp.br]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational Exploration of Hydrazide Structures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical and computational methodologies employed to elucidate the intricate structural and electronic properties of hydrazides. Hydrazides, a versatile class of organic compounds, are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds and are recognized for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] A profound understanding of their conformational landscape, spectroscopic signatures, and reactivity is paramount for the rational design of novel therapeutic agents and functional materials.

Conformational Analysis: Unraveling the 3D Architecture

The three-dimensional arrangement of atoms in a hydrazide molecule dictates its physical, chemical, and biological properties. Theoretical and computational methods are indispensable tools for exploring the conformational preferences of these molecules.

Key Conformational Features

Hydrazides exhibit unique conformational features primarily due to the rotation around the N-N single bond and the pyramidal nature of the nitrogen atoms.[3] The presence of lone pairs on the nitrogen atoms leads to repulsive interactions that significantly influence the torsional angles.[3] For instance, in certain atropisomeric hydrazides, an unusually large torsional angle (CO–N–N–CO) of approximately 86° has been observed, indicating an orthogonal relationship between the two planes containing each nitrogen atom.[3]

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in identifying the most stable conformers. For some hydrazones, the E configurational isomer is found to be more stable than the Z isomer, a preference that can be rationalized by the formation of an intramolecular hydrogen bond creating a pseudo-six-membered ring.

Computational Approaches

High-level quantum chemical calculations are employed to perform exhaustive conformational analyses.[4] The choice of computational method and basis set is crucial for obtaining accurate results.

Methodology:

A common approach involves geometry optimization of various possible conformers using DFT with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p). Frequency calculations are then performed to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies).

Workflow for Conformational Analysis:

Quantitative Conformational Data

The following table summarizes key torsional angles for selected hydrazide derivatives as determined by X-ray crystallography and DFT calculations.

| Compound | Method | Torsional Angle (θ) (CO–N–N–CO) | Reference |

| Hydrazide 1 | X-ray | ~76.9° | [3] |

| Hydrazide 2a | X-ray | ~72.4° | [3] |

| Hydrazide 2b | X-ray | ~72.8° | [3] |

| Hydrazide 2c | X-ray | ~82.8° | [3] |

| Atropisomeric Hydrazide | X-ray | ~86° | [3] |

Spectroscopic Properties: Fingerprinting Hydrazide Structures

Spectroscopic techniques, in conjunction with computational methods, provide a powerful approach for the structural elucidation of hydrazides.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the key functional groups in hydrazide derivatives.[1] Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra.

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| N-H (stretch) | 3150 - 3350 |

| C=O (amide I) | 1630 - 1680 |

| N-H (bend, amide II) | 1510 - 1570 |

| C-N (stretch) | 1200 - 1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for determining the detailed molecular structure of hydrazides, including the stereochemistry around the C=N double bond in hydrazones.[1] Computational prediction of NMR chemical shifts can assist in the interpretation of complex spectra.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve the hydrazide derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Internal Standard: Use Tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H NMR).[1]

Computational Spectroscopy

Methodology:

DFT calculations are widely used to predict spectroscopic properties. For instance, vibrational frequencies can be calculated at the B3LYP/6-31G** level of theory. NMR chemical shifts can be computed using the Gauge-Including Atomic Orbital (GIAO) method.

Electronic Properties and Reactivity

The electronic structure of hydrazides governs their reactivity and potential as corrosion inhibitors or biologically active molecules.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of chemical stability.[5] A smaller energy gap suggests higher reactivity.[5]

DFT calculations have been used to determine the HOMO-LUMO energy gaps for various fatty hydrazide derivatives, revealing their potential as corrosion inhibitors.[5]

| Fatty Hydrazide Derivative | HOMO-LUMO Energy Gap (eV) |

| AADH | 5.20 |

| TADH | 5.31 |

| ODH | 5.62 |

| General Range | 5.20 - 7.61 |

Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[6]

Reaction Mechanisms

Theoretical studies can elucidate the mechanisms of reactions involving hydrazides. For example, the reaction of formalhydrazone with singlet oxygen has been studied computationally, revealing pathways such as a [2+2] cycloaddition and an 'ene' reaction.[7]

Reaction Pathway of Formalhydrazone with Singlet Oxygen:

Experimental Protocols

General Synthesis of Hydrazide-Hydrazones

Hydrazide-hydrazones are typically synthesized through a condensation reaction between a hydrazide and an aldehyde or a ketone.[1]

Protocol:

-

Dissolve the hydrazide (1 equivalent) in a suitable solvent, such as ethanol.

-

Add the corresponding aldehyde or ketone (1.1 equivalents) to the solution.

-

Add a catalytic amount of acid (e.g., a few drops of concentrated HCl or glacial acetic acid).[8]

-

Stir the reaction mixture at room temperature or under reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

-

Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol or water), and dry.

-

Purify the product by recrystallization from an appropriate solvent.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of hydrazides.

Protocol:

-

Crystal Growth: Grow single crystals of the hydrazide derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a specific temperature (e.g., 100 K or 293 K).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

-

Data Analysis: Analyze the refined structure to obtain precise bond lengths, bond angles, and torsional angles.

Conclusion

The synergy between theoretical calculations and experimental investigations provides a comprehensive understanding of the structure, properties, and reactivity of hydrazides. DFT and other quantum chemical methods are powerful tools for predicting conformational preferences, spectroscopic data, and electronic properties, thereby guiding the design and synthesis of new hydrazide-based compounds with desired functionalities for applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. hygeiajournal.com [hygeiajournal.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Density Functional Theory Studies on New Possible Biobased Gemini Corrosion Inhibitors Derived from Fatty Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring | International Conference on Scientific and Academic Research [as-proceeding.com]

- 7. Theoretical Study of the Reaction Formalhydrazone with Singlet Oxygen. Fragmentation of the C=N Bond, Ene Reaction, and Other Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Newly Synthesized Hydrazides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques employed in the characterization of newly synthesized hydrazides. Hydrazides and their derivatives are a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The structural elucidation of these novel compounds is paramount for understanding their mechanisms of action and for the advancement of new therapeutic agents. This document outlines the methodologies for Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, presenting key quantitative data in accessible formats and visualizing experimental workflows.

Synthesis and Purification of Hydrazides

The synthesis of hydrazides is most commonly achieved through the hydrazinolysis of esters using hydrazine hydrate.[4][5] The general reaction involves the nucleophilic attack of the hydrazine on the ester carbonyl group, leading to the formation of the hydrazide and an alcohol as a byproduct.

General Experimental Protocol for Hydrazide Synthesis

A typical procedure for the synthesis of a hydrazide from an ester is as follows:

-

Dissolution: The starting ester (1 equivalent) is dissolved in a suitable alcohol solvent, such as ethanol or methanol.[5]

-

Addition of Hydrazine Hydrate: Hydrazine hydrate (a 5 to 10-fold molar excess) is added to the solution.[6] The excess hydrazine helps to drive the reaction to completion.

-

Reflux: The reaction mixture is heated under reflux for a period ranging from 2 to 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1][5]

-

Cooling and Precipitation: Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the solid hydrazide product.[1]

-

Filtration and Washing: The precipitated solid is collected by vacuum filtration and washed with a cold solvent, such as diethyl ether, to remove unreacted starting materials and byproducts.[6]

-

Drying: The purified hydrazide is then dried under a vacuum.[6]

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.[5]

Spectroscopic Characterization

The structural confirmation of newly synthesized hydrazides relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for the identification of functional groups present in a molecule. For hydrazides, FT-IR is instrumental in confirming the presence of the characteristic -CONHNH₂ group.[7]

Key FT-IR Absorption Bands for Hydrazides:

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference(s) |

| N-H | Stretching (asymmetric and symmetric) | 3180 - 3320 | [7] |

| C=O | Stretching (Amide I) | ~1698 | [7] |

| N-H | Bending (Amide II) | ~1534 | [7] |

| C-N | Stretching (Amide III) | ~1258 | [7] |

| N-H | Wagging | ~1105 | [7] |

| N-N | Stretching | ~1030 | [8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural elucidation of organic molecules, providing information about the chemical environment of individual atoms.

Typical ¹H NMR Chemical Shifts for Hydrazide Protons:

| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes | Reference(s) |

| -NH₂ | 4.0 - 5.0 | Broad singlet | Exchangeable with D₂O | [9] |

| -NH- | 8.0 - 11.5 | Broad singlet | Exchangeable with D₂O | [10] |

| Aromatic-H | 6.5 - 8.5 | Multiplet | Depends on substitution pattern | [11] |

| Aliphatic-H | 0.5 - 4.5 | Varies | Depends on the structure | [9] |

Typical ¹³C NMR Chemical Shifts for Hydrazide Carbons:

| Carbon | Typical Chemical Shift (δ, ppm) | Reference(s) |

| C=O | 160 - 180 | [9] |

| Aromatic-C | 110 - 160 | [4] |

| Aliphatic-C | 10 - 70 | [4] |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful for the analysis of hydrazides and their derivatives.[12][13]

Key Information from Mass Spectrometry:

| Ion Type | Description | Significance | Reference(s) |

| [M+H]⁺ | Protonated molecular ion | Confirms the molecular weight of the compound. | [12] |

| [M+Na]⁺ | Sodium adduct of the molecular ion | Also confirms the molecular weight. | [13] |

| Fragment Ions | Result from the cleavage of bonds within the molecule | Provide structural information. | [13] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. Most hydrazides exhibit absorption bands in the UV region.[14]

Typical UV-Vis Absorption for Hydrazides:

| Solvent | λmax (nm) | Notes | Reference(s) |

| Water | ~188 | For the CONHNH₂ group. | [14] |

| Ethanol | Varies | Dependent on the full molecular structure, especially aromatic components. | [15] |

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate a generalized workflow for the spectroscopic analysis of a newly synthesized hydrazide and a simplified representation of a signaling pathway that could be targeted by a hydrazide-based drug.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of a new hydrazide.

Caption: Simplified PI3K/Akt/mTOR signaling pathway with inhibition by a hydrazide derivative.

Application in Drug Development: Targeting Signaling Pathways

Many newly synthesized hydrazide derivatives are designed as inhibitors of specific enzymes or receptors involved in disease-related signaling pathways.[16] For example, a hydrazide-based compound could be developed to inhibit a kinase, such as PI3K, which is a key component of the PI3K/Akt/mTOR signaling pathway. This pathway is often dysregulated in cancer, and its inhibition can lead to decreased cell proliferation and survival.[17] The spectroscopic data obtained for a novel hydrazide is crucial for establishing structure-activity relationships and optimizing its potential as a therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Maleic hydrazide(123-33-1) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydrazide and hydrazine reagents as reactive matrices for matrix-assisted laser desorption/ionization mass spectrometry to detect steroids with carbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Preliminary Bioactivity Screening of Hydrazide Libraries

For Researchers, Scientists, and Drug Development Professionals

Hydrazide and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1][2] The presence of the reactive hydrazide moiety allows for diverse chemical interactions, enabling these compounds to target a wide array of biological entities, including enzymes and receptors.[2] This guide provides an in-depth overview of the preliminary screening of hydrazide libraries for various bioactivities, complete with experimental protocols, data presentation, and visual diagrams of relevant pathways and workflows.

I. Introduction to Hydrazides in Drug Discovery

Hydrazides are organic compounds characterized by the functional group R-C(=O)NHNH2. They serve as crucial synthons for the synthesis of a plethora of heterocyclic compounds and hydrazone derivatives, which have demonstrated significant pharmacological potential.[1][3] The broad bioactivity of hydrazide-containing compounds encompasses antimicrobial, anticancer, antioxidant, and enzyme inhibitory effects, among others.[1][4][5][6] This inherent versatility has driven the synthesis and screening of extensive hydrazide libraries to identify novel therapeutic leads.[1]

II. Experimental Workflows for Bioactivity Screening

The preliminary screening of a hydrazide library involves a systematic process to identify "hit" compounds with desired biological effects. A general workflow is essential for efficient and reproducible screening.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

The Hydrazide Synthon: A Comprehensive Technical Guide to its Role in Modern Organic and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazides, organic compounds characterized by the -C(=O)NHNH₂ functional group, have emerged as exceptionally versatile synthons in the field of organic chemistry.[1][2] Their unique electronic properties and inherent reactivity make them invaluable building blocks for the synthesis of a diverse array of nitrogen-containing heterocycles, which form the core scaffolds of many pharmaceuticals, agrochemicals, and advanced materials.[3][4] This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of hydrazides, with a particular focus on their utility in the construction of key heterocyclic systems such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a practical resource for researchers in both academic and industrial settings.

Synthesis of Hydrazides

The most common and straightforward method for the synthesis of hydrazides is the hydrazinolysis of esters. This reaction typically involves refluxing an appropriate ester with hydrazine hydrate in a suitable solvent, such as ethanol.[5] Alternative methods include the reaction of acyl chlorides or acid anhydrides with hydrazine.

General Experimental Protocol for the Synthesis of Aromatic Hydrazides

A solution of the corresponding aromatic methyl or ethyl ester (1 equivalent) in absolute ethanol is treated with an excess of hydrazine hydrate (3-5 equivalents). The reaction mixture is heated at reflux for a period of 4-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid hydrazide is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.

Hydrazides as Synthons for Heterocyclic Chemistry

The true synthetic power of hydrazides is realized in their conversion to a wide range of heterocyclic compounds. The presence of both nucleophilic nitrogen atoms and an electrophilic carbonyl carbon allows for a variety of cyclization reactions.

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a prominent class of five-membered heterocycles with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8] A common synthetic route involves the cyclodehydration of a 1,2-diacylhydrazine intermediate, which can be formed in situ from a hydrazide and a carboxylic acid or its derivative.[9]

-

Step 1: Acylation of the Hydrazide. To a solution of an aromatic hydrazide (1 equivalent) in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF), an equimolar amount of an aromatic acid chloride is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours.

-

Step 2: Cyclodehydration. To the resulting 1,2-diacylhydrazine, a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is added cautiously. The mixture is then heated at reflux for 2-6 hours.

-

Step 3: Work-up and Purification. After cooling, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is filtered, washed thoroughly with water and a dilute sodium bicarbonate solution, and then dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the 2,5-disubstituted-1,3,4-oxadiazole.

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with diverse pharmacological applications, including antifungal and antiviral agents.[10][11][12] A versatile method for their synthesis is the reaction of hydrazides with isothiocyanates, followed by cyclization of the resulting thiosemicarbazide intermediate.

-

Step 1: Formation of the Thiosemicarbazide. An aromatic hydrazide (1 equivalent) and an aromatic isothiocyanate (1.1 equivalents) are refluxed in absolute ethanol for 4-6 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to give the N,N'-disubstituted thiosemicarbazide.

-

Step 2: Cyclization. The thiosemicarbazide is dissolved in an aqueous solution of a base (e.g., 2N NaOH) and heated at reflux for 3-5 hours.

-

Step 3: Work-up and Purification. The reaction mixture is cooled and then acidified with a dilute acid (e.g., 3N HCl) to a pH of 3-4. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the 3,5-disubstituted-1,2,4-triazole.

Synthesis of Pyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are key structural motifs in many pharmaceuticals, such as anti-inflammatory drugs and protein kinase inhibitors.[13][14] A classical and widely used method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[15]

-